N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide
Description
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide is a heterocyclic small molecule characterized by a piperidine core substituted with a carboxamide group at position 2. The carboxamide nitrogen is linked to a 1,3,4-oxadiazole ring bearing an isoxazol-5-yl substituent. Additionally, the piperidine nitrogen is sulfonylated with a thiophen-2-ylsulfonyl group.
Properties
IUPAC Name |
N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-thiophen-2-ylsulfonylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O5S2/c21-13(17-15-19-18-14(24-15)11-5-6-16-25-11)10-3-1-7-20(9-10)27(22,23)12-4-2-8-26-12/h2,4-6,8,10H,1,3,7,9H2,(H,17,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIRPWHWJVXNCRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CS2)C(=O)NC3=NN=C(O3)C4=CC=NO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide is a complex organic compound featuring multiple heterocyclic structures. The presence of isoxazole and oxadiazole moieties, combined with a piperidine derivative containing a sulfonyl group, suggests significant potential for various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Overview
The compound's structure can be summarized as follows:
| Component | Description |
|---|---|
| Isoxazole Ring | Contributes to the compound's electronic properties and potential interaction with biological targets. |
| Oxadiazole Ring | Known for its pharmacological significance, particularly in antimicrobial and anticancer activities. |
| Piperidine Derivative | Enhances solubility and may influence the compound's ability to cross biological membranes. |
| Sulfonyl Group | Often associated with increased potency and selectivity in biological interactions. |
Antimicrobial Activity
Research indicates that compounds containing isoxazole and oxadiazole rings exhibit notable antimicrobial properties. For instance, derivatives of oxadiazoles have shown effectiveness against various bacterial strains, including resistant strains of Mycobacterium tuberculosis . The unique combination of functional groups in this compound may enhance its selectivity against bacterial targets.
Anticancer Potential
The compound has been investigated for its anticancer properties. Studies on similar derivatives have revealed their ability to inhibit key enzymes involved in cell proliferation and survival pathways. For example, certain oxadiazole derivatives have demonstrated significant activity against cancer cell lines by targeting specific molecular pathways .
Anti-inflammatory Effects
The sulfonamide component of the piperidine derivative suggests potential anti-inflammatory activity. Compounds with similar structures have been reported to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation . The mechanism likely involves modulation of inflammatory pathways via enzyme inhibition.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may bind to specific enzymes (e.g., COX) inhibiting their activity.
- Receptor Modulation : Interaction with receptors involved in inflammatory and proliferative pathways could lead to altered signaling cascades.
- Cellular Uptake : The piperidine structure may facilitate cellular uptake, enhancing bioavailability and efficacy.
Case Studies
Several studies have explored the biological activities of related compounds:
- Antimicrobial Efficacy : A study demonstrated that oxadiazole derivatives exhibited significant activity against resistant strains of Mycobacterium tuberculosis, suggesting that similar compounds could be effective in treating drug-resistant infections .
- Anticancer Activity : Research on pyrazole derivatives indicated that they could synergistically enhance the effects of conventional chemotherapy agents like doxorubicin in breast cancer cell lines . This suggests that this compound could similarly potentiate existing cancer therapies.
- Inflammation Studies : Compounds derived from piperidine structures have been shown to selectively inhibit COX-II with minimal ulcerogenic effects compared to traditional NSAIDs . This highlights the potential therapeutic benefits of the target compound in managing inflammation without significant side effects.
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The formation of the isoxazole and oxadiazole rings is crucial for imparting biological activity. Characterization methods such as NMR, FTIR, and mass spectrometry are used to confirm the structure and purity of the synthesized compounds.
Antimicrobial Activity
Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial properties. The following table summarizes the antimicrobial efficacy of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide against various microorganisms:
| Microorganism | Activity Level | Reference |
|---|---|---|
| Mycobacterium bovis | Strong inhibition | |
| Candida albicans | Moderate antifungal | |
| Escherichia coli | Effective antibacterial |
These findings suggest that the compound could be developed as a potential therapeutic agent against resistant strains of bacteria and fungi.
Antifungal Properties
The antifungal activity of this compound has been evaluated against various fungal strains. In vitro studies have shown that it possesses significant efficacy, particularly against Candida species. The structure-function relationship indicates that modifications to the isoxazole or oxadiazole moieties can enhance antifungal activity.
Anticancer Activity
The dual-ring structure of this compound has also been investigated for anticancer properties. Recent studies demonstrate its potential in inhibiting cancer cell proliferation. The following table summarizes the anticancer activity against various cancer cell lines:
| Cancer Cell Line | Percent Growth Inhibition (PGI) | Reference |
|---|---|---|
| SNB-19 | 86.61% | |
| OVCAR-8 | 85.26% | |
| NCI-H40 | 75.99% | |
| MDA-MB-231 | 56.53% |
These results indicate that this compound may serve as a lead compound in the development of new anticancer therapies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of heterocyclic carboxamides. Below is a comparative analysis with three structurally analogous molecules, focusing on substituent effects, heterocyclic frameworks, and hypothesized pharmacological properties.
Substituent and Scaffold Analysis
Key Structural and Functional Differences
Heterocyclic Core: The target compound employs a piperidine scaffold, which offers conformational flexibility compared to the pyrrolidine in the fluorophenyl analog . Piperidine’s six-membered ring may reduce steric hindrance in binding pockets.
Sulfonamide vs.
Hypothesized Pharmacological Profiles
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for constructing the 1,3,4-oxadiazole core in this compound?
- Methodological Answer : The 1,3,4-oxadiazole ring is typically synthesized via cyclodehydration of acylthiosemicarbazides using reagents like POCl₃ under reflux (90°C for 3 hours), as demonstrated in analogous thiadiazole syntheses . Alternative approaches involve coupling thiophene-sulfonyl piperidine intermediates with pre-formed isoxazole-oxadiazole fragments under palladium-catalyzed cross-coupling conditions . Key considerations include solvent selection (e.g., DMF for polar intermediates) and purification via recrystallization from DMSO/water mixtures.
| Reagent | Condition | Yield | Reference |
|---|---|---|---|
| POCl₃ | Reflux (90°C, 3 hours) | Not reported | |
| Pd catalysts | Room temperature, inert atmosphere | Not reported |
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR : ¹H NMR can identify protons on the piperidine ring (δ 1.5–3.5 ppm), thiophene-sulfonyl group (δ 7.0–7.5 ppm), and isoxazole protons (δ 8.0–8.5 ppm). ¹³C NMR confirms carbonyl (C=O, ~170 ppm) and heterocyclic carbons .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ or [M−H]⁻ ions).
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray analysis resolves spatial arrangements of the oxadiazole and isoxazole moieties .
Q. How should researchers design initial bioactivity screens for this compound?
- Methodological Answer : Prioritize in vitro assays targeting enzymes or pathways relevant to the structural motifs:
- Antimicrobial Activity : Follow CLSI guidelines for MIC (Minimum Inhibitory Concentration) testing against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity assays).
- Cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be conducted to optimize bioactivity?
- Methodological Answer :
-
Analog Synthesis : Modify substituents on the isoxazole (e.g., electron-withdrawing groups) or thiophene-sulfonyl moiety (e.g., substituents at the 5-position) .
-
Biological Testing : Compare IC₅₀ values across analogs in enzyme inhibition assays.
-
Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with target proteins (e.g., COX-2 or EGFR kinases) .
Modification Site Biological Impact Reference Isoxazole substituents Increased antimicrobial potency Thiophene sulfonyl group Enhanced solubility and target affinity
Q. What strategies address contradictory bioactivity data across studies (e.g., pH-dependent effects)?
- Methodological Answer :
- pH Control : Antimicrobial activity of sulfonamide derivatives can vary with pH due to protonation states; buffer assays at physiological pH (7.4) and acidic conditions (pH 5.0) .
- Purity Validation : Use HPLC (>95% purity) to rule out impurities affecting results .
- Orthogonal Assays : Confirm enzyme inhibition via both fluorometric and colorimetric methods.
Q. How can researchers evaluate the compound’s metabolic stability and pharmacokinetics in vivo?
- Methodological Answer :
- Rodent Models : Administer via intravenous/oral routes and measure plasma half-life (t₁/₂), Cₘₐₓ, and bioavailability.
- Liver Microsome Assays : Assess CYP450-mediated metabolism using LC-MS/MS to identify major metabolites .
Q. What experimental approaches assess the compound’s stability under storage and physiological conditions?
- Methodological Answer :
- Stress Testing : Expose to heat (40–60°C), light (UV-vis), and humidity (75% RH) for 4 weeks; monitor degradation via HPLC .
- Solution Stability : Test in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24 hours .
Q. How does the piperidine ring’s conformation influence target binding?
- Methodological Answer :
- Conformational Analysis : Use NMR NOE experiments to study ring puckering.
- Molecular Dynamics (MD) Simulations : Simulate free-energy landscapes to identify dominant conformers interacting with target proteins .
Key Considerations for Reproducibility
- Synthetic Reproducibility : Document reaction atmosphere (e.g., N₂ for moisture-sensitive steps) and stoichiometry (e.g., 1:3 molar ratio of acylthiosemicarbazide to POCl₃) .
- Data Transparency : Report assay conditions (e.g., pH, temperature) and negative controls to enable cross-study comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
